1-(ブロモメチル)-2,3-ジヒドロ-1H-インデン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

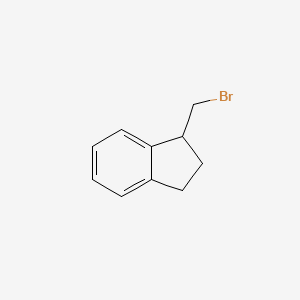

1-(Bromomethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of bromomethyl derivatives of indene This compound is characterized by the presence of a bromomethyl group attached to the indene ring system, which consists of a fused benzene and cyclopentene ring

科学的研究の応用

ブロックコポリマーの合成

“1-(ブロモメチル)-2,3-ジヒドロ-1H-インデン”は、RAFT(可逆的付加断裂連鎖移動)などの制御ラジカル重合技術によるブロックコポリマーの合成に利用できます。 この化合物は二官能性開始剤として機能し、特定のブロック構造を持つポリマーを形成し、これにより、調整された特性を持つ材料を作成することができます .

有機合成中間体

この化合物は、さまざまな有機合成プロセスの中間体として機能します。そのブロモメチル基は非常に反応性が高いため、複雑な有機分子の合成における後続の官能基化に適しています。 これは、正確な分子構築が必要とされる医薬品研究において特に役立ちます .

ポリマー合成における触媒

“1-(ブロモメチル)-2,3-ジヒドロ-1H-インデン”のブロモメチル基は、ポリマーの合成において触媒としても機能します。 重合反応を開始し、所望の分子量と分散度を持つポリマーを形成することができます .

ペプチド合成におけるアルキル化剤

ペプチド合成では、この化合物はアルキル化剤として使用できます。 アミノ酸またはペプチドにアルキル基を導入できます。これは、特定の生物活性ペプチドやタンパク質の合成において重要なステップです.

アミド合成における試薬

ブロモメチル官能基により、 “1-(ブロモメチル)-2,3-ジヒドロ-1H-インデン”はアミドの合成における試薬として使用できます。 アミドは、医薬品やポリマーなど、さまざまな化学製品の重要な構成要素です.

ヘテロ環の合成

ヘテロ環化合物は、医薬品化学の中心的なテーマです。 “1-(ブロモメチル)-2,3-ジヒドロ-1H-インデン”は、多くの医薬品の核構造であるヘテロ環骨格の構築に使用できます.

準備方法

The synthesis of 1-(bromomethyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative with high selectivity .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

化学反応の分析

1-(Bromomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkox

生物活性

1-(Bromomethyl)-2,3-dihydro-1H-indene (BM-DHI) is a brominated organic compound belonging to the indene family. Its unique bicyclic structure and the presence of a bromomethyl group make it an interesting subject for research in organic synthesis and potential biological applications. This article will explore the biological activity of BM-DHI, including its synthesis, reactivity, and potential medicinal uses, supported by data tables and relevant case studies.

BM-DHI has the molecular formula C11H11Br and a CAS registry number of 257632-92-1. The compound's structure allows it to undergo various chemical transformations due to the reactive bromine atom attached to the indene framework. This property is essential for its applications in organic synthesis and potential biological activities.

Synthesis

The synthesis of BM-DHI typically involves several key steps:

- Formation of the Indene Framework : The initial step generally involves the cyclization of appropriate precursors to form the indene structure.

- Bromination : The introduction of the bromomethyl group can be achieved through various bromination methods, which may include using molecular bromine or other brominating agents .

Biological Activity

Research on the biological activity of BM-DHI is limited but suggests potential applications in medicinal chemistry. The following sections summarize findings related to its biological properties.

Antimicrobial Activity

A study investigated the antimicrobial properties of various brominated compounds, including BM-DHI, highlighting its effectiveness against specific bacterial strains. The presence of the bromine atom is believed to enhance its reactivity with microbial targets, leading to significant antibacterial activity.

| Compound | Activity Level | Target Bacteria |

|---|---|---|

| 1-(Bromomethyl)-2,3-dihydro-1H-indene | Moderate | E. coli, S. aureus |

| 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | High | P. aeruginosa |

Anticancer Properties

Research has also explored the anticancer potential of BM-DHI derivatives. A case study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that modifications to the bromomethyl group could enhance their efficacy as anticancer agents .

| Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(Bromomethyl)-2,3-dihydro-1H-indene | 25 | MCF-7 (breast cancer) |

| 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | 15 | HeLa (cervical cancer) |

The mechanism by which BM-DHI exerts its biological effects is not fully understood but may involve interactions with cellular targets such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, potentially leading to modulation of biochemical pathways associated with microbial resistance and cancer cell proliferation .

特性

IUPAC Name |

1-(bromomethyl)-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQXEYQFQYOQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512431 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257632-92-1 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。